molecular formula C13H12N4O2 B1590254 ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 93764-93-3

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B1590254
CAS RN: 93764-93-3
M. Wt: 256.26 g/mol
InChI Key: IEBFWSOLRJKQQN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound . It belongs to the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves chemoselective reactions . For instance, the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium, it yields 5-amino pyrazoles as the major product .


Molecular Structure Analysis

The molecular formula of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is C13H12N4O2 . The exact mass is 256.096039 .


Chemical Reactions Analysis

5-Amino-pyrazoles are used in a variety of chemical reactions to construct diverse heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 495.7±45.0 °C at 760 mmHg, and a flash point of 253.6±28.7 °C . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an index of refraction of 1.632 .

Scientific Research Applications

Building Blocks in Organic Synthesis

5-Amino-pyrazoles, which include our compound of interest, are potent reagents in organic synthesis . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Construction of Diverse Heterocyclic Scaffolds

These compounds are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Biologically Active Compounds

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids

Ethyl 5-amino-1H-pyrazole-3-carboxylate was used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These are highly potent agonists of GPR109b .

Synthesis of Hybrid Molecules for Antimalarial Activity

In a study, a new series of hybrids were synthesized by covalently linking the scaffolds of pyrano[2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker . These hybrid molecules were evaluated for their in vitro screenings against chloroquine-resistant (K1) and -sensitive (3D7) P. falciparum strains .

Applications in Agrochemistry, Coordination Chemistry, and Organometallic Chemistry

Pyrazoles have a wide range of applications in various fields such as agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be flushed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)11-10(8-14)12(15)17(16-11)9-6-4-3-5-7-9/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFWSOLRJKQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536994
Record name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

CAS RN

93764-93-3
Record name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
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Q & A

Q1: What is the significance of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in organic synthesis?

A1: This compound serves as a valuable synthetic intermediate due to the presence of multiple reactive functional groups. [] The amino, cyano, and ester functionalities provide handles for further chemical transformations, allowing for the construction of diverse pyrazolopyrimidine derivatives and other polysubstituted heterocycles. [] The research highlights the compound's utility in accessing a variety of structures, which is crucial in medicinal chemistry and drug discovery for exploring new chemical space.

Q2: How is ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate characterized?

A2: The study utilizes a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compound. These include: []

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